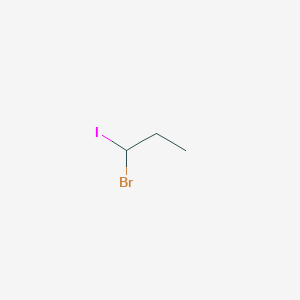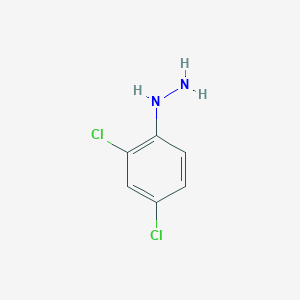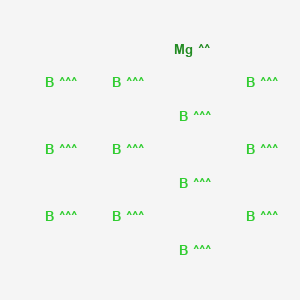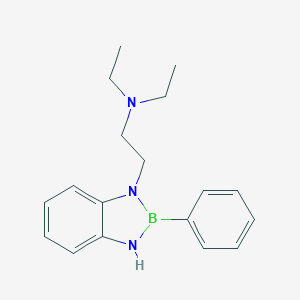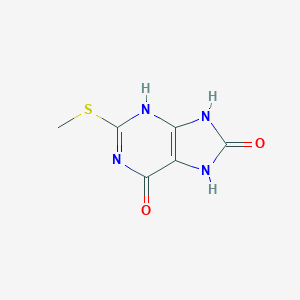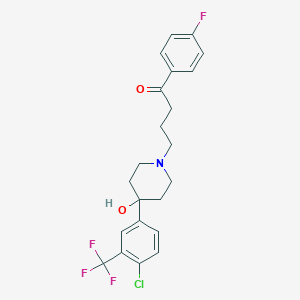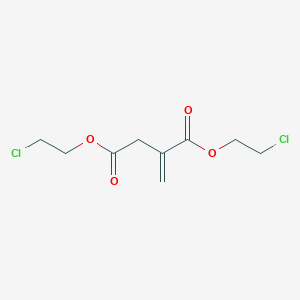
Bis(2-chloroethyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) 2-methylidenebutanedioate, commonly known as Chlorambucil, is a chemotherapy drug that is used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
Mécanisme D'action
Chlorambucil works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It forms covalent bonds with the DNA molecule, causing cross-linking between the strands. This cross-linking interferes with DNA replication and transcription, leading to cell death.
Effets Biochimiques Et Physiologiques
Chlorambucil has a number of biochemical and physiological effects on the body. It can cause bone marrow suppression, leading to a decrease in the production of red and white blood cells. It can also cause nausea, vomiting, and diarrhea, as well as damage to the liver and kidneys. In addition, it can increase the risk of infection and bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorambucil is a useful tool for studying the effects of DNA damage on cancer cells. It can be used in vitro to study the mechanisms of action of chemotherapy drugs and to test the efficacy of new drugs. However, it has limitations in terms of its toxicity and specificity. It can cause damage to healthy cells as well as cancer cells, and it may not be effective against all types of cancer.
Orientations Futures
There are several directions for future research on Chlorambucil. One area of interest is the development of new drugs that are more specific and less toxic than Chlorambucil. Another area is the study of the mechanisms of resistance to Chlorambucil and other chemotherapy drugs. Finally, there is a need for more research on the long-term effects of chemotherapy on cancer survivors, including the risk of secondary cancers and other health problems.
Méthodes De Synthèse
Chlorambucil can be synthesized by reacting 2-chloroethylamine hydrochloride with diethyl 2-methylidenebutanedioate in the presence of sodium hydroxide. The reaction yields Chlorambucil as a white crystalline solid with a melting point of 41-43°C.
Applications De Recherche Scientifique
Chlorambucil has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. It is also used in combination with other chemotherapy drugs to treat multiple myeloma.
Propriétés
Numéro CAS |
13401-96-2 |
|---|---|
Nom du produit |
Bis(2-chloroethyl) 2-methylidenebutanedioate |
Formule moléculaire |
C9H12Cl2O4 |
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
bis(2-chloroethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Cl2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
Clé InChI |
KGISSZJZXPWHMQ-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
SMILES canonique |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
Autres numéros CAS |
13401-96-2 |
Synonymes |
bis(2-chloroethyl) 2-methylidenebutanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



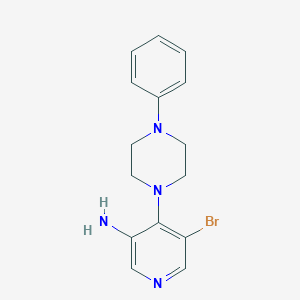
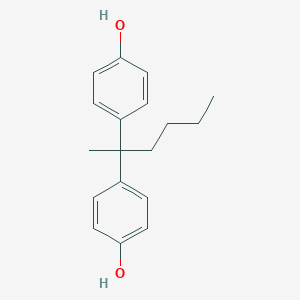
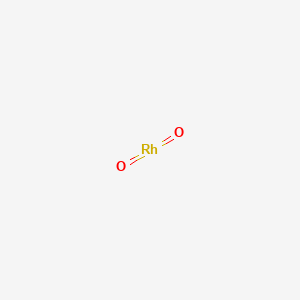
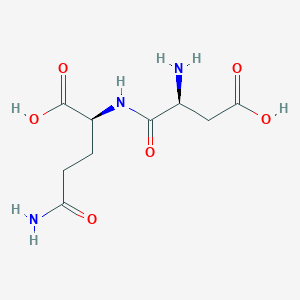
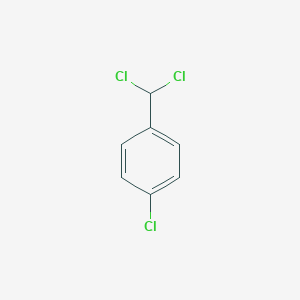
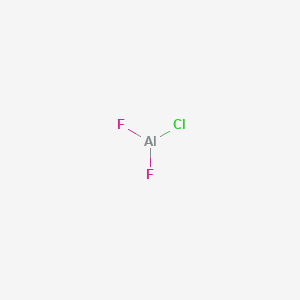
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
